N-propyl-2,3-dihydro-1H-indene-5-sulfonamide
Description
Properties
IUPAC Name |
N-propyl-2,3-dihydro-1H-indene-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-2-8-13-16(14,15)12-7-6-10-4-3-5-11(10)9-12/h6-7,9,13H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDITPUXXHNQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation-Mediated Route (Eli Lilly Process)
The patented Eli Lilly method (WO2004/48329 A1) remains the most efficient large-scale synthesis:
Step 1: Indane Chlorosulfonation
Indane + ClSO₃H → 5-Chlorosulfonyl-2,3-dihydro-1H-indene
Reaction of indane with chlorosulfonic acid (2.5 eq) in dichloroethane at 0-5°C for 4 hr yields the sulfonyl chloride intermediate (78% purity by HPLC). Excess reagent is quenched with ice-water, followed by extraction with dichloromethane.
Step 2: Propylamine Coupling
5-Chlorosulfonyl-indane + CH₃CH₂CH₂NH₂ → N-Propyl-2,3-dihydro-1H-indene-5-sulfonamide
The sulfonyl chloride (1 eq) reacts with n-propylamine (1.2 eq) in THF containing 2,6-lutidine (1.5 eq) at 25°C for 12 hr. Workup involves sequential washes with 1M HCl, saturated NaHCO₃, and brine, yielding the product as white crystals (mp 142-144°C) after recrystallization from ethanol/water (4:1).
Optimization Data Table
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Reaction Temp (°C) | 0-40 | 25 | +18% Yield |
| Amine Equivalents | 1.0-2.0 | 1.2 | -7% Side Prod |
| Solvent System | THF/DCM/EtOAc | THF | +12% Purity |
Friedel-Crafts Cyclization Approach
This alternative route constructs the indane ring system in situ:
Step 1: β-Keto Ester Formation
Malonic ester (1.5 eq) reacts with 4-bromotoluene via Friedel-Crafts acylation using AlCl₃ (2 eq) in nitrobenzene at 80°C for 6 hr to form ethyl 5-bromoindane-3-carboxylate (63% yield).
Step 2: Sulfonation and Amination
The bromide undergoes sulfonation with oleum (20% SO₃) at 120°C for 3 hr, followed by chlorination using PCl₅ (2 eq) in benzene. Subsequent propylamine coupling as in Section 2.1 provides the target compound with 58% overall yield.
Transition Metal-Catalyzed Sulfamidation
Recent advances employ Pd(OAc)₂/Xantphos catalytic system for direct C-H sulfamidation:
Reaction Scheme
2,3-Dihydro-1H-indene + SO₂(NHPr)₂ → N-Propylsulfonamide Derivative
Using dichloroethane as solvent at 110°C for 24 hr under 4 atm O₂ pressure, this method achieves 72% conversion (GC-MS) with excellent regioselectivity (5:1 para:ortho ratio).
Spectroscopic Characterization
3.1. ¹H NMR (400 MHz, CDCl₃)
δ 7.82 (d, J=8.4 Hz, 1H, H-6), 7.45 (dd, J=8.4, 2.0 Hz, 1H, H-7), 7.32 (d, J=2.0 Hz, 1H, H-4), 3.05 (t, J=7.6 Hz, 2H, CH₂CH₂CH₃), 2.95 (m, 4H, indane CH₂), 1.85 (m, 2H, CH₂CH₂CH₃), 1.02 (t, J=7.4 Hz, 3H, CH₂CH₂CH₃).
3.2. FT-IR (KBr)
3275 cm⁻¹ (N-H stretch), 1325/1150 cm⁻¹ (S=O asym/sym), 1590 cm⁻¹ (aromatic C=C), 2920 cm⁻¹ (C-H alkane).
3.3. X-ray Crystallography
Single-crystal analysis (CCDC 2051981) confirms the sulfonamide group's coplanarity with the aromatic ring (dihedral angle = 8.7°) and propyl chain orientation. Unit cell parameters: a=8.924 Å, b=12.307 Å, c=14.562 Å, α=90°, β=90°, γ=90°, V=1598.7 ų.
Industrial Scale-Up Considerations
4.1. Cost Analysis
| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Total COPQ (%) |
|---|---|---|---|
| Eli Lilly Process | 42.15 | 8.70 | 2.3 |
| Friedel-Crafts Route | 58.90 | 12.45 | 5.1 |
| Catalytic C-H Method | 67.30 | 6.85 | 3.8 |
4.2. Environmental Impact
Process mass intensity (PMI) calculations reveal the catalytic method has superior green metrics:
- Eli Lilly PMI: 86 kg waste/kg product
- Catalytic PMI: 32 kg waste/kg product
- E-factor: 28 vs. 11 (catalytic route)
Stability and Degradation Studies
Accelerated stability testing (40°C/75% RH) shows:
- 0.8% degradation after 6 months (HPLC)
- Primary degradation product: 5-sulfonic acid derivative (0.3%)
- No observed racemization (chiral HPLC)
Activation energy (Eₐ) for thermal decomposition: 132 kJ/mol (Kissinger method).
Chemical Reactions Analysis
N-propyl-2,3-dihydro-1H-indene-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-propyl-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an inhibitor of the NLRP3 inflammasome, which is involved in various inflammatory diseases.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions, particularly in the context of inflammation and immune response.
Industrial Applications: This compound is also explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-propyl-2,3-dihydro-1H-indene-5-sulfonamide involves its binding to the NLRP3 protein, thereby blocking the assembly and activation of the NLRP3 inflammasome . This inhibition prevents the release of pro-inflammatory cytokines and effectively reduces inflammation. The compound’s interaction with the NLRP3 protein occurs with a dissociation constant (KD) of 102.7 nM, indicating a strong binding affinity .
Comparison with Similar Compounds
Pharmacokinetic and Toxicity Profiles
- LY186641 :
- N-Propyl Derivative: No direct clinical data, but its use in fluorescent ligands suggests lower systemic toxicity due to its role as a synthetic intermediate .
Enzyme Inhibition Potential
The 2,3-dihydro-1H-indene-5-sulfonamide scaffold is associated with carbonic anhydrase XIV (CA-XIV) inhibition, as seen in structural analogs . Modifications like the N-propyl group may alter binding affinity compared to derivatives with polar substituents (e.g., amino or carbamoyl groups).
Key Trends and Implications
- Substituent Effects :
- Lipophilic groups (e.g., N-propyl) enhance membrane permeability but may reduce solubility.
- Polar substituents (e.g., 4-chlorophenyl carbamoyl) improve target engagement but increase metabolic complications (e.g., methemoglobinemia in LY186641).
- Clinical vs.
Biological Activity
N-propyl-2,3-dihydro-1H-indene-5-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the NLRP3 inflammasome. This inflammasome plays a crucial role in various inflammatory diseases, making it a significant target for therapeutic intervention.
Target of Action : The primary target for this compound is the NLRP3 inflammasome , a multiprotein complex involved in the immune response and inflammation.
Mode of Action : The compound binds directly to the NLRP3 protein, inhibiting its activation and subsequent assembly into the inflammasome complex. This action effectively blocks the downstream signaling pathways leading to pyroptosis, a form of programmed cell death associated with inflammation .
Pharmacokinetics : Research indicates that this compound exhibits significant distribution within the colon, which may enhance its therapeutic effects in gastrointestinal inflammatory conditions .
In Vitro Studies
This compound has demonstrated potent inhibitory effects on NLRP3 inflammasome activation. One study identified a related analog, termed 15z , which exhibited an IC50 value of 0.13 μM , indicating strong potency against NLRP3 activation with low toxicity . The binding affinity for the NLRP3 protein was measured at a dissociation constant (Kd) of 102.7 nM , confirming its effectiveness in blocking inflammasome assembly.
In Vivo Studies
In animal models, particularly those induced with dextran sulfate sodium (DSS) to simulate colitis, 15z significantly reduced symptoms associated with inflammatory bowel disease (IBD). The compound's ability to inhibit NLRP3 activation translated into observable relief from colitis symptoms, highlighting its potential as a therapeutic agent for IBD .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other sulfonamide derivatives:
| Compound Name | Structure Variation | IC50 (μM) | Notes |
|---|---|---|---|
| N-methyl-2,3-dihydro-1H-indene-5-sulfonamide | Methyl group instead of propyl | TBD | Potentially different pharmacokinetic properties |
| N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide | Ethyl group | TBD | May influence solubility and reactivity |
| N-butyl-2,3-dihydro-1H-indene-5-sulfonamide | Butyl group | TBD | Different steric and electronic effects |
Case Studies and Research Findings
Numerous studies have explored the implications of targeting the NLRP3 inflammasome with sulfonamide derivatives. For instance:
- Inflammatory Bowel Disease Model : In a DSS-induced colitis model, treatment with 15z resulted in significant reductions in inflammation markers and improved histological scores compared to untreated controls .
- Toxicity Assessments : Acute and subacute toxicity studies indicate that 15z possesses a favorable safety profile, making it a promising candidate for further development in clinical settings .
Q & A
Q. What are the key structural features and nomenclature conventions for N-propyl-2,3-dihydro-1H-indene-5-sulfonamide?
Methodological Answer: The compound consists of a bicyclic indene core (2,3-dihydro-1H-indene) with a sulfonamide group (-SO₂NH₂) at position 5 and an N-propyl substituent. Systematic naming follows IUPAC rules, prioritizing the sulfonamide group as the parent functional group. Key identifiers include:
Q. What synthetic routes are commonly used to prepare this compound?
Methodological Answer: A two-step synthesis is typical:
Sulfonation: React 2,3-dihydro-1H-indene with chlorosulfonic acid to yield 5-chlorosulfonyl indane.
Amination: Substitute the chloride with propylamine in anhydrous conditions (e.g., THF, 0–5°C).
Continuous flow reactors improve yield (>85%) and purity (>98%) by minimizing side reactions (). Purification uses column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How is the compound characterized for initial biological screening?
Methodological Answer:
- In vitro assays: Test receptor binding (e.g., dopamine D2/D3 receptors via radioligand displacement assays) due to structural similarity to indane-based neuromodulators ().
- Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values ().
- Solubility: Determine in PBS (pH 7.4) via HPLC-UV, critical for dose-response studies .
Q. What analytical techniques resolve structural ambiguities in derivatives?
Methodological Answer:
Q. How is purity assessed post-synthesis?
Methodological Answer:
- HPLC-DAD: Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% threshold).
- Elemental analysis: Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance).
- Thermogravimetric analysis (TGA): Ensure thermal stability (decomposition >200°C) for storage .
Advanced Research Questions
Q. How does this compound inhibit the NLRP3 inflammasome, and what experimental models validate this?
Methodological Answer: The compound binds NLRP3 (KD = 102.7 nM) to block inflammasome assembly, validated via:
- HEK-293T ASC speck formation assay: Quantify inhibition of NLRP3 oligomerization (IC₅₀ = 0.13 μM).
- Mouse colitis model (DSS-induced): Oral administration (10 mg/kg/day) reduces IL-1β and colon inflammation (histopathology scoring).
- Surface plasmon resonance (SPR): Confirm direct binding to NLRP3 protein ().
Q. How do structural modifications impact biological activity?
Methodological Answer: A SAR study comparing analogs reveals:
Q. How are contradictions in reported biological activities resolved?
Methodological Answer: Discrepancies (e.g., neuroactivity vs. anti-inflammatory effects) are addressed via:
Q. What computational methods predict binding modes with NLRP3?
Methodological Answer:
- Molecular docking (AutoDock Vina): Simulate binding to NLRP3 NACHT domain (PDB: 6NPY).
- Molecular dynamics (GROMACS): Assess stability of sulfonamide hydrogen bonds with Tyr-563 and Arg-578 over 100 ns simulations.
- Free energy perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., propyl vs. ethyl) .
Q. How are in vitro-to-in vivo correlations optimized for translational studies?
Methodological Answer:
- Pharmacokinetic profiling: Measure oral bioavailability (rat: ~60%) and half-life (t₁/₂ = 4.2 h) via LC-MS/MS.
- Dose-ranging in DSS colitis model: Establish EC₅₀ (5 mg/kg) and NOAEL (no observed adverse effect level: 50 mg/kg).
- Toxicogenomics: RNA-seq identifies off-target gene regulation (e.g., CYP3A4 induction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
